molecular formula C15H16N4O3 B11667225 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11667225
M. Wt: 300.31 g/mol
InChI Key: XQONUYONOFYBQO-WJDWOHSUSA-N
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Description

“2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Acetohydrazide Moiety: The acetohydrazide group can be synthesized by reacting acetic anhydride with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide with the nitrophenyl group under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the hydrazide moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Substitution reactions can occur at various positions on the pyrrole ring or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring or hydrazide moiety.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structure and biological activity.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would vary based on the biological system and the specific activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide
  • 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(2-nitrophenyl)ethylidene]acetohydrazide

Uniqueness

The unique combination of the pyrrole ring, nitrophenyl group, and acetohydrazide moiety in “2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C15H16N4O3/c1-11(12-5-3-6-14(9-12)19(21)22)16-17-15(20)10-13-7-4-8-18(13)2/h3-9H,10H2,1-2H3,(H,17,20)/b16-11-

InChI Key

XQONUYONOFYBQO-WJDWOHSUSA-N

Isomeric SMILES

C/C(=N/NC(=O)CC1=CC=CN1C)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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